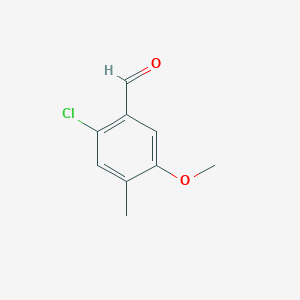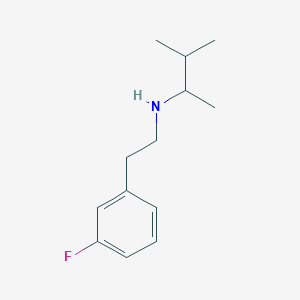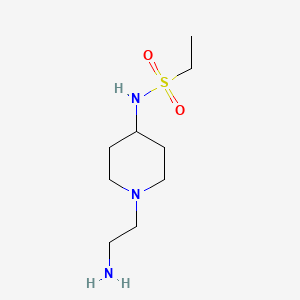![molecular formula C7H3F3N2O B13648700 5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring with a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions . Another approach involves the Hofmann reaction, where 3-aminocarbonyl-4-trifluoromethyl-6-phenyl-2(1H)-pyridone is converted into the desired oxazolo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: Intramolecular cyclization reactions can form additional fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and various amines . Reaction conditions often involve heating and the use of solvents like dimethylformamide (DMF).
Major Products
Major products formed from these reactions include substituted oxazolo[4,5-b]pyridines with various functional groups, which can be further modified for specific applications .
Scientific Research Applications
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Trifluoromethyl-5-phenyl-2-oxo-(1H)-oxazolo[5,4-b]pyridine: Similar structure but with a phenyl group at the 5-position.
Isoxazolo[4,5-b]pyridine: Another fused heterocyclic compound with different biological activities.
Uniqueness
5-(Trifluoromethyl)oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
5-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4-6(12-5)11-3-13-4/h1-3H |
InChI Key |
PAIQZPOXORTQTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


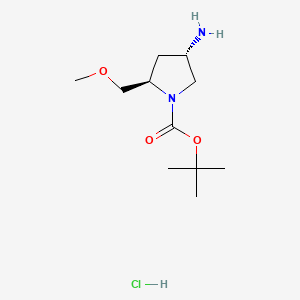
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)
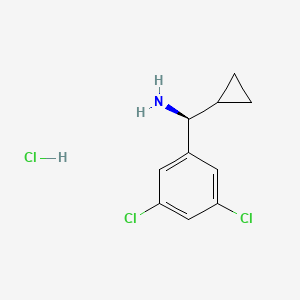
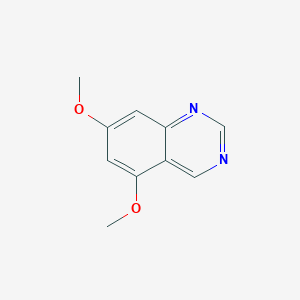
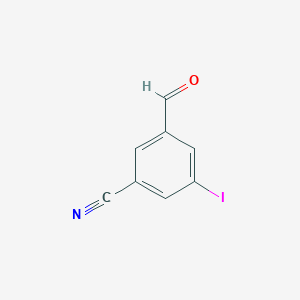
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
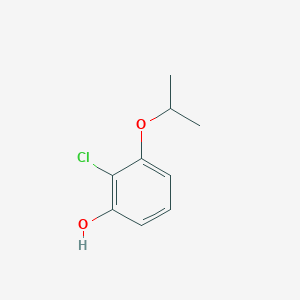
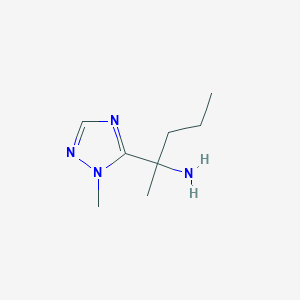
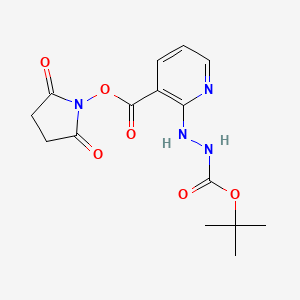
![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
